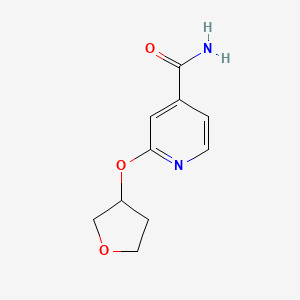
2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
AMPA Receptor Potentiation
A significant application of compounds related to 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide involves the enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. A study by Shaffer et al. (2015) describes the discovery of a unique tetrahydrofuran ether class, which shows promise in treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).
Supramolecular Chemistry
Isonicotinamide, an integral part of the compound, has been utilized in the synthesis of Cu(II) complexes, as reported by Aakeröy et al. (2003). These complexes demonstrate the potential of isonicotinamide in creating diverse inorganic–organic hybrid materials, highlighting its utility in supramolecular chemistry (Aakeröy et al., 2003).
Medicinal Chemistry
In medicinal chemistry, this compound-related structures are explored for their bioactivity. Zhang et al. (2017) developed a catalytic oxidative amination of tetrahydrofuran, highlighting its potential in synthesizing N-substituted azoles (Zhang et al., 2017).
Hydrogen Bonding and Crystal Structures
The compound's role in hydrogen bonding and crystal structure formation is significant. Schmidtmann et al. (2009) conducted a charge density study of polymorphic isonicotinamide-oxalic acid molecular complexes, providing insights into hydrogen bond interactions (Schmidtmann et al., 2009).
Hydrogen Bond Network Control
Angeloni and Orpen (2001) explored the control of hydrogen bond network dimensionality in tetrachloroplatinate salts of N-protonated isonicotinic acid or isonicotinamide, showcasing the compound's role in structuring two-dimensional NH⋯Cl hydrogen bond networks (Angeloni & Orpen, 2001).
Synthesis and Catalysis
In the field of synthesis and catalysis, Brenna et al. (2017) utilized a multienzymatic stereoselective cascade process involving tetrahydrofuran compounds to create biologically active products, indicating the compound's relevance in synthesizing complex molecules (Brenna et al., 2017).
Organic Synthesis
The use of this compound in organic synthesis is also notable. Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a related compound, in syntheses involving organometallics and organocatalysis, underscoring its versatility in various synthetic procedures (Pace et al., 2012).
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(13)7-1-3-12-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLZYHRCGAABDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2770323.png)
![[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2770325.png)
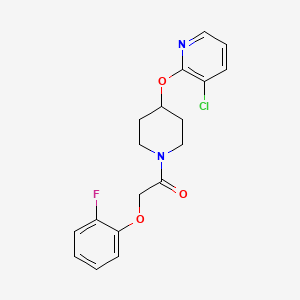
![7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

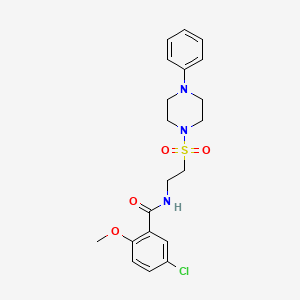

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2770337.png)
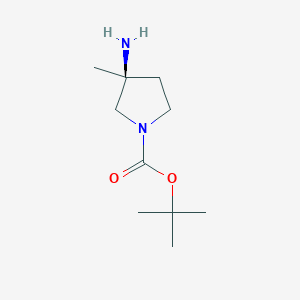
![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)
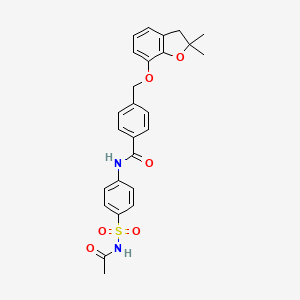
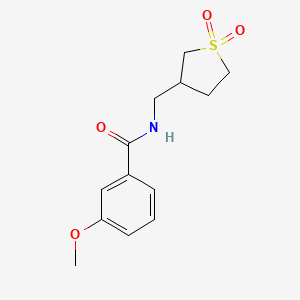
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)
